

Technical Guide: Spectral Analysis of 2,5-Difluoro-3-nitrobenzonitrile

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Compound of Interest

Compound Name: 2,5-Difluoro-3-nitrobenzonitrile

Cat. No.: B13078460

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Executive Summary

Compound: **2,5-Difluoro-3-nitrobenzonitrile** (DFNB) CAS: 886762-83-2 (Generic/Analogous)

Application: Critical intermediate in the synthesis of HIF-2

inhibitors (e.g., Belzutifan analogs) and agrochemicals. Analysis Challenge: The simultaneous presence of two fluorine atoms (

) and a nitro group creates complex spin-spin coupling patterns (

,

) that complicate structural verification.

This guide provides a comparative spectral analysis to distinguish **2,5-Difluoro-3-nitrobenzonitrile** from its precursor (2,5-Difluorobenzonitrile) and its regioisomers. It focuses on the specific NMR signatures required to validate the regioselectivity of the nitration step.

Structural & Theoretical Basis

Before interpreting the spectra, one must understand the magnetic environment created by the substituents.

- Numbering Scheme:
 - C1: Nitrile (-CN)
 - C2: Fluorine (-F)[1]
 - C3: Nitro (-NO₂)
 - C4: Proton (H₄)
 - C5: Fluorine (-F)
 - C6: Proton (H₆)
- Electronic Effects:
 - Nitro Group (C3): Strong electron-withdrawing group (EWG). It exerts a potent deshielding effect on the ortho-proton (H₄), shifting it significantly downfield.
 - Fluorine Atoms (C2, C5): Inductive withdrawers but resonance donors. They cause large ¹H-¹³C coupling splitting in both ¹H and ¹³C spectra.

Experimental Protocol

To ensure high-resolution data capable of resolving small couplings, the following protocol is recommended.

Sample Preparation[4]

- Solvent:DMSO-d

is preferred over CDCl

.

- Reasoning: Nitro-aromatics are polar; DMSO minimizes aggregation and provides sharper lines. Furthermore, DMSO shifts acidic aromatic protons downfield, separating them from potential aliphatic impurities.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Tube: High-precision 5mm NMR tube (Class A).

Instrument Parameters (600 MHz Recommended)

- Temperature: 298 K (

).[3]

- Pulse Sequence:

- H: 30° pulse angle,

(relaxation delay)

2.0 s.

- C: Power-gated decoupling (WALTZ-16),

2.0 s.

- Processing: Apply an exponential window function (LB = 0.3 Hz) for

H to resolve fine splitting.

Comparative H NMR Analysis

The critical quality control step is verifying the complete conversion of the starting material (2,5-Difluorobenzonitrile) and ensuring the Nitro group added to position 3, not 4 or 6.

Table 1: ¹H NMR Spectral Comparison (in DMSO-d₆)

Feature	Precursor: 2,5-Difluorobenzonitrile	Product: 2,5-Difluoro-3-nitrobenzonitrile
Proton Count	3 (H3, H4, H6)	2 (H4, H6)
H3 (ortho to CN)	7.60–7.70 ppm (m)	Absent (Substituted by NO ₂)
H4 (Aromatic)	7.50–7.60 ppm (m)	8.30–8.45 ppm (ddd)
H6 (ortho to CN)	7.75–7.85 ppm (m)	8.00–8.15 ppm (ddd)
Key Distinction	Complex multiplet region (7.5–7.9 ppm)	Two distinct, downfield multiplets separated by ~0.3 ppm.

Detailed Assignment for Product (2,5-Difluoro-3-nitrobenzonitrile)

- H4 (ppm):
 - Environment: This proton is "sandwiched" between the Nitro group (C3) and Fluorine (C5). The Nitro group causes a massive downfield shift (ppm relative to precursor).
 - Multiplicity: Doublet of doublets of doublets (ddd).
 - (ortho): ~7–9 Hz (Large).
 - (long-range): ~4–6 Hz (Medium).

- (meta): ~2–3 Hz (Small).
- H6 (ppm):
 - Environment: Adjacent to Nitrile (C1) and Fluorine (C5).^[4] Less deshielded than H4 because it is meta to the Nitro group.
 - Multiplicity: ddd.
 - (ortho): ~7–9 Hz.
 - (long-range): ~4–6 Hz.
 - (meta): ~2–3 Hz.

C NMR Analysis

Carbon NMR is definitive for fluorine-containing compounds because the C-F coupling constants (

) are structurally diagnostic.

Table 2: Predicted C NMR Shifts & Couplings

Carbon	Shift (, ppm)	Multiplicity	Coupling Constants (Hz)	Note
C1 (CN)	112.5	dd	,	Nitrile carbon
C2 (C-F)	155.0	d (large)		Direct C-F bond
C3 (C-NO)	138.0	m		Ipso-nitro
C4 (C-H)	122.0	dd	,	Adjacent to F5
C5 (C-F)	158.0	d (large)		Direct C-F bond
C6 (C-H)	118.0	dd	,	Adjacent to F5

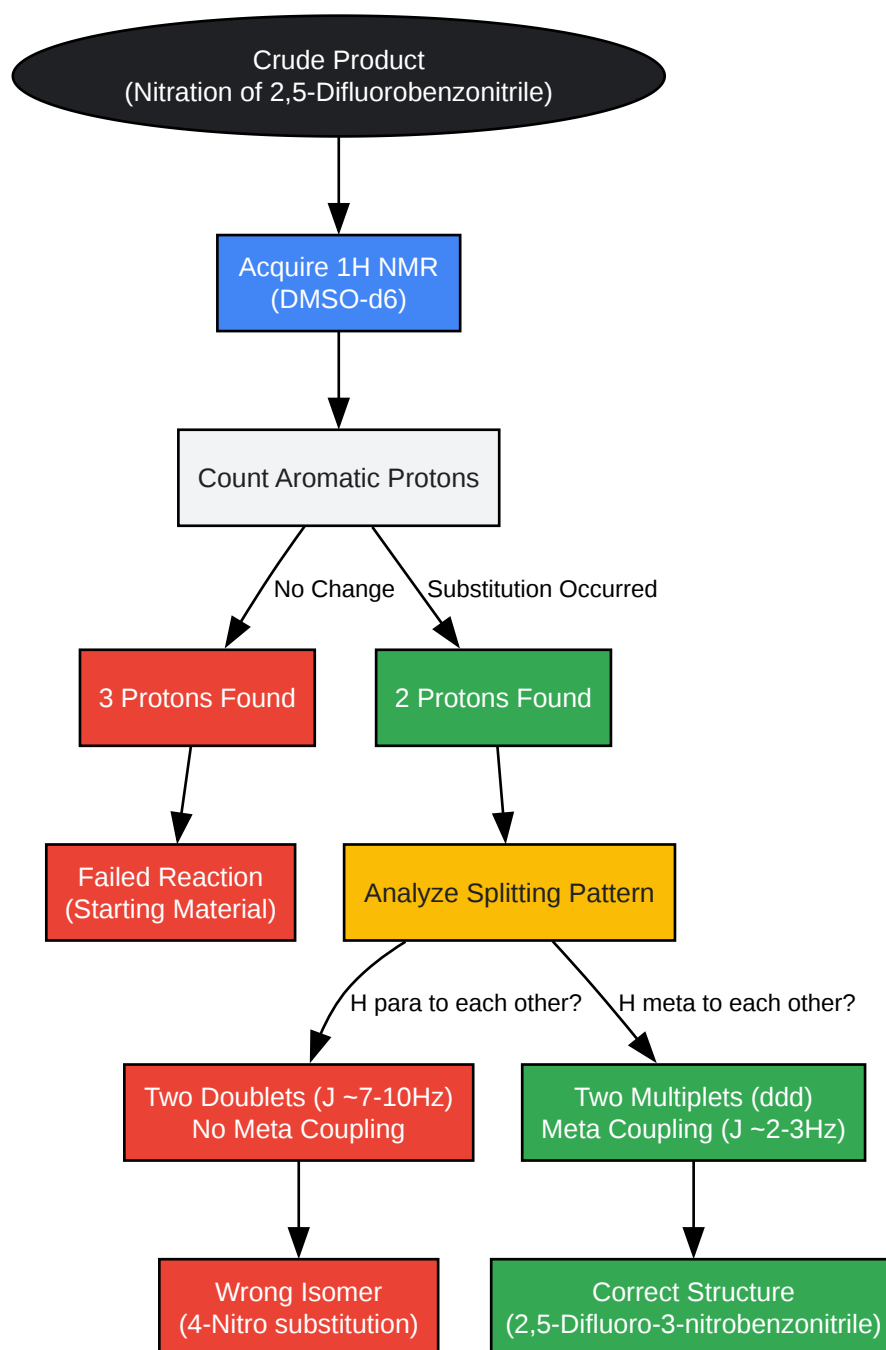
Diagnostic Feature: Look for the C3 signal. In the precursor, C3 is a protonated carbon (ppm). In the product, it becomes a quaternary C-NO carbon, shifting downfield to

ppm and losing the intense NOE enhancement, making the peak significantly smaller than C4/C6.

Structural Elucidation Workflow

The following diagram outlines the decision process for confirming the regiochemistry of the nitration (ensuring NO

is at C3, not C4).



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Figure 1: Logic flow for verifying the regioselectivity of the nitration reaction using H NMR coupling patterns.

References

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